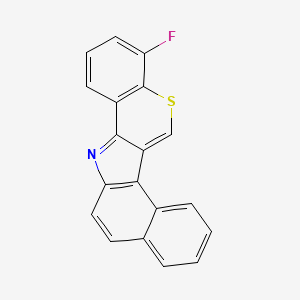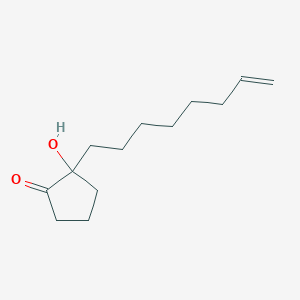![molecular formula C19H24OSi B14648646 Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- CAS No. 51519-05-2](/img/structure/B14648646.png)
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is an organosilicon compound with the molecular formula C19H24OSi . This compound is characterized by the presence of a silane group bonded to a [(1,1-diphenyl-3-butenyl)oxy] moiety. The compound is notable for its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, typically involves the reaction of trimethylchlorosilane with [(1,1-diphenyl-3-butenyl)oxy] lithium reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts such as palladium or platinum.
Substitution: Halogenated reagents and Lewis acids are typically employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical transformations. The compound can act as a radical H-donor or hydride donor, facilitating reductions and other reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl compounds: These compounds share the trimethylsilyl group but differ in the attached organic moiety.
Diphenylsilane: Contains a diphenylsilane group but lacks the [(1,1-diphenyl-3-butenyl)oxy] moiety.
Phenylsilanes: Similar in structure but with different substituents on the silicon atom.
Uniqueness
Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is unique due to the presence of both the [(1,1-diphenyl-3-butenyl)oxy] group and the trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable in specific applications where other silanes may not be suitable .
Eigenschaften
CAS-Nummer |
51519-05-2 |
|---|---|
Molekularformel |
C19H24OSi |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
1,1-diphenylbut-3-enoxy(trimethyl)silane |
InChI |
InChI=1S/C19H24OSi/c1-5-16-19(20-21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15H,1,16H2,2-4H3 |
InChI-Schlüssel |
RRVJCAQNDPXWFI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)

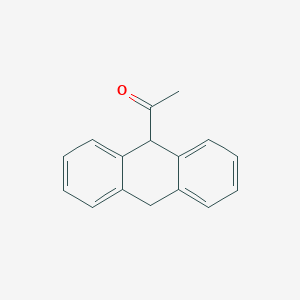
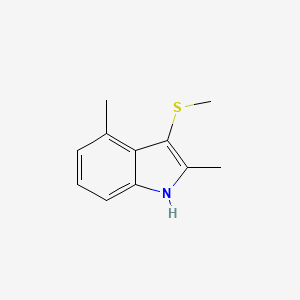
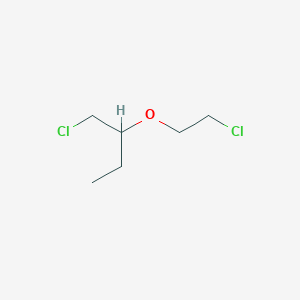


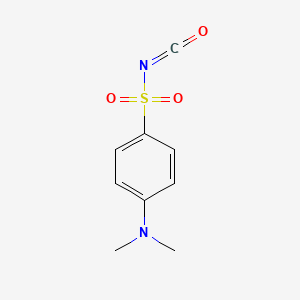
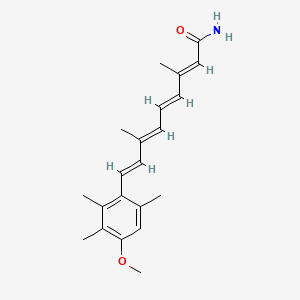
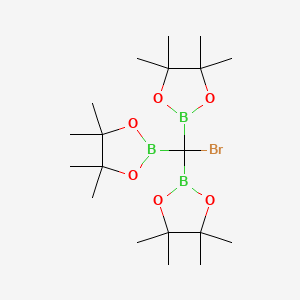
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
